Comparative Inhibitory Potency: RO6806051 vs. Y18 (Isoquinolone Scaffold Hopping Derivative) on FABP4 and FABP5
RO6806051 (this compound) demonstrates substantially higher potency for both FABP4 and FABP5 compared to the scaffold-hopping derivative Y18. RO6806051 exhibits Ki values of 0.011 μM for hFABP4 and 0.086 μM for hFABP5 . In contrast, Y18, identified as the most promising compound from an isoquinolone scaffold series, shows Ki values of 0.41 μM for FABP4 and 2.53 μM for FABP5 [1]. This represents a 37-fold and 29-fold higher potency for RO6806051 on FABP4 and FABP5, respectively.
| Evidence Dimension | Inhibitory potency (Ki) |
|---|---|
| Target Compound Data | hFABP4 Ki = 0.011 μM; hFABP5 Ki = 0.086 μM |
| Comparator Or Baseline | Y18 (isoquinolone derivative): hFABP4 Ki = 0.41 μM; hFABP5 Ki = 2.53 μM |
| Quantified Difference | RO6806051 is 37-fold more potent on FABP4 (0.41/0.011) and 29-fold more potent on FABP5 (2.53/0.086) |
| Conditions | In vitro binding assay; recombinant human FABP4 and FABP5 proteins |
Why This Matters
Superior potency at lower concentrations reduces the required compound usage in assays and lowers the risk of off-target effects, directly impacting experimental cost and data quality.
- [1] He Y, et al. Discovery of Potent and Selective FABP4/5 Inhibitors with an Isoquinolone Scaffold as Potential Therapeutics for Inflammation-Related Diseases. J Med Chem. 2025;68(19):20207-20227. View Source
